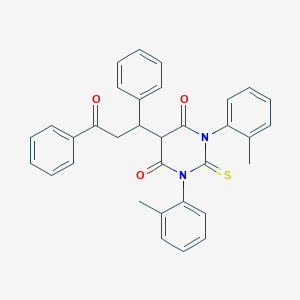
4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide, also known as CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTM is a sulfonamide-based drug that has been found to exhibit anti-tumor and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro and in vivo studies have shown that this compound exhibits anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings suggest that this compound may have potential as a novel therapeutic agent for cancer and inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. These findings suggest that this compound may exert its anti-tumor and anti-inflammatory effects by interfering with key signaling pathways in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest that this compound may have potential as a therapeutic agent for cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide in lab experiments is its high purity and quality, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research on 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide include further exploration of its mechanism of action, investigation of its potential as a combination therapy, and determination of its pharmacokinetics and toxicity.
Synthesemethoden
The synthesis of 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-methoxybenzoyl chloride in the presence of potassium carbonate. The resulting compound is then reacted with 3-thienylcarbonyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high-quality this compound.
Eigenschaften
Molekularformel |
C18H14ClNO4S2 |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H14ClNO4S2/c1-24-16-6-4-15(5-7-16)20(18(21)13-10-11-25-12-13)26(22,23)17-8-2-14(19)3-9-17/h2-12H,1H3 |
InChI-Schlüssel |
OZFZXWONYJPVTR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
